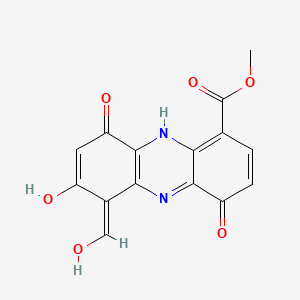
Lomofungin
Overview
Description
Lomofungin is a natural product compound first isolated from the soil-dwelling Gram-positive bacteria Streptomyces lomodensis . It has a broad antibacterial and antifungal spectrum, being active against gram-positive and gram-negative bacteria, yeasts, and other fungi .
Synthesis Analysis
The biosynthesis of Lomofungin involves a genomic locus consisting of 23 open reading frames that includes the core phenazine biosynthesis gene cluster lphzGFEDCB . A putative flavin-dependent monooxygenase gene, lomo10, was also identified in this locus . Inactivation of lomo10 resulted in the biosynthesis of a new phenazine metabolite, suggesting that lomo10 is responsible for the hydroxylation of Lomofungin at its C-7 position .Molecular Structure Analysis
Lomofungin has a molecular weight of 314.25 and a chemical formula of C15H10N2O6 . It undergoes spontaneous dimerization in DMSO, producing dilomofungin .Chemical Reactions Analysis
Lomofungin undergoes spontaneous dimerization in DMSO, producing dilomofungin, whose inhibition of MBNL1–(CUG)12 binding was 17-fold more potent than Lomofungin itself .Physical And Chemical Properties Analysis
Lomofungin has a molecular weight of 314.25 and a chemical formula of C15H10N2O6 . It has a melting point of >320 °C and a predicted density of 1.663±0.06 g/cm3 .Scientific Research Applications
Medical Research: Myotonic Dystrophy Type 1 Treatment
Lomofungin has been identified as a potential therapeutic agent for Myotonic Dystrophy Type 1 (DM1) , a neuromuscular disorder. It acts as an inhibitor of MBNL1-CUG RNA binding, which is crucial in the pathogenesis of DM1 . The compound has shown promise in restoring splicing regulation and correcting phenotypes in DM1 models, making it a significant focus of medical research.
Biotechnology: Antibiotic Production
In biotechnology, Lomofungin is recognized for its role as a broad-spectrum phenazine antibiotic . It is produced by Streptomyces lomondensis and has demonstrated antimicrobial, antifungal, anti-tumor, antimalarial, and antiparasitic activities . The biosynthesis gene cluster of Lomofungin has been sequenced, providing insights into its production and potential for creating new antibiotics.
Agriculture: Soil Health and Plant Protection
Lomofungin’s antimicrobial properties extend to agriculture, where it could be used to protect plants from pathogens and improve soil health. Its role in the suppression of harmful microorganisms can lead to healthier crop yields and reduced reliance on chemical pesticides .
Environmental Science: Ecosystem Management
The environmental applications of Lomofungin include its use in managing ecosystems by controlling microbial populations. Its broad-spectrum antibiotic nature can help maintain the balance of microbial flora, which is essential for nutrient cycling and ecosystem health .
Material Science: Phenazine Metabolite Production
Lomofungin’s role in material science is linked to its status as a phenazine metabolite. Research into the optimization of metal chloride conditions has shown that it can significantly increase the production of Lomofungin, which is valuable for various industrial applications .
Industrial Applications: Enzyme and Metabolite Production
Industrially, Lomofungin is of interest due to its potential in the production of enzymes and other metabolites. The study of its biosynthesis and the genetic mechanisms involved can lead to improved yields of commercially valuable compounds .
Mechanism of Action
- In DM1, RNA containing an expanded CUG repeat (CUGexp) forms nuclear foci, sequestering MBNL1 and causing splicing dysregulation .
- However, dilomofungin, despite stronger binding affinity in vitro, induces CUGexp RNA accumulation in cells, affecting RNA turnover. The monomer is more effective at rescuing splicing defects .
Target of Action
Mode of Action
Pharmacokinetics
properties
IUPAC Name |
methyl (6Z)-7-hydroxy-6-(hydroxymethylidene)-4,9-dioxo-10H-phenazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6/c1-23-15(22)6-2-3-8(19)13-11(6)16-14-10(21)4-9(20)7(5-18)12(14)17-13/h2-5,16,18,20H,1H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXARWIJAYOANV-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C2C(=NC\3=C(N2)C(=O)C=C(/C3=C\O)O)C(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949590 | |
| Record name | Methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lomondomycin | |
CAS RN |
26786-84-5 | |
| Record name | LOMOFUNGIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | LOMOFUNGIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




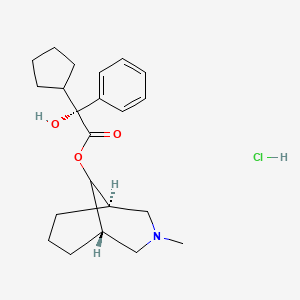
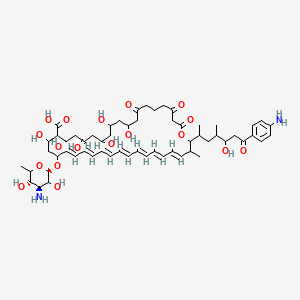
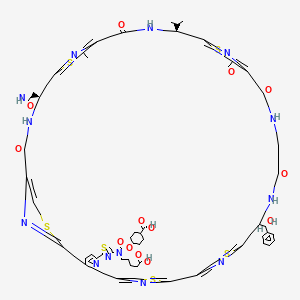

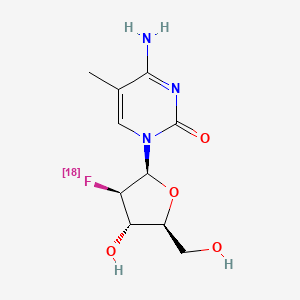
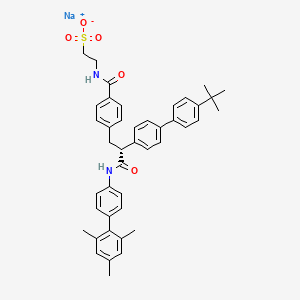
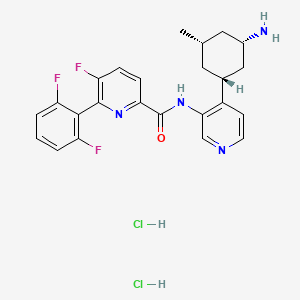

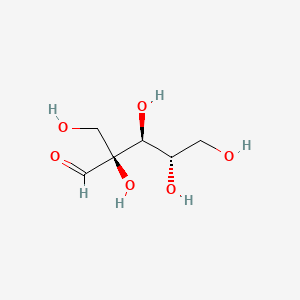
![3-(5-Amino-2-(4-(2-(3,3-difluoro-3-phosphonopropoxy)ethoxy)-2-methylphenethyl)benzo[f][1,7]naphthyridin-8-yl)propanoic acid](/img/structure/B608562.png)
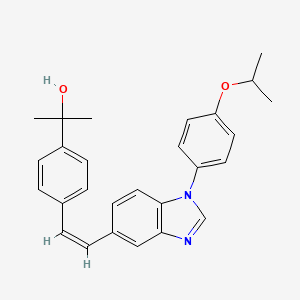
![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)